3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one

Description

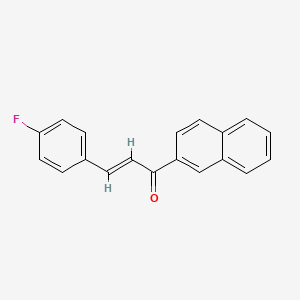

3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with a 4-fluorophenyl group (ring B) and a 2-naphthyl group (ring A) (Fig. 1). Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in the naphthyl substituent, which introduces steric bulk and extended π-conjugation compared to simpler phenyl-substituted analogs. Its molecular formula is C₁₉H₁₃FO, with a molecular weight of 276.3 g/mol .

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FO/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13H/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVIZJTYUVWPOB-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides, quinones, or other oxidized derivatives.

Reduction: Alcohols, alkanes, or other reduced derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one has various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural Variations and Substituent Effects

Chalcones are classified based on substituents on rings A and B. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison of Selected Chalcones

| Compound Name | Ring A Substituent | Ring B Substituent | IC₅₀ (μM)* | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 2-Naphthyl | 4-Fluorophenyl | N/A | 276.3 |

| 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one | 2-Naphthyl | 4-Methoxyphenyl | N/A | 288.34 |

| Cardamonin (Cluster 5) | 2,4-Dihydroxyphenyl | Unsubstituted | 4.35 | 270.28 |

| 2j: (E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone | 4-Bromo-2-hydroxy-5-iodophenyl | 4-Fluorophenyl | 4.703 | ~400 (estimated) |

| 2n: (E)-3-(4-Fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one | 2-Hydroxy-5-iodo-4-methoxyphenyl | 4-Fluorophenyl | 25.07 | ~450 (estimated) |

| (E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | N/A | 316.32 |

*IC₅₀ values from enzymatic inhibition studies .

Key Observations:

Electronegativity and Activity :

- The target compound’s 4-fluorophenyl group (electron-withdrawing) on ring B aligns with structure-activity relationship (SAR) trends, where electronegative substituents enhance inhibitory potency. For example, compound 2j (4-fluorophenyl on B, bromo/iodo on A) has an IC₅₀ of 4.703 μM, while replacing bromine with chlorine (2h) increases IC₅₀ to 13.82 μM due to reduced electronegativity .

- Methoxy groups (electron-donating) on ring A (e.g., 2n) or B (e.g., 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one) correlate with reduced activity, as seen in 2n (IC₅₀ = 25.07 μM) .

However, this may reduce solubility compared to smaller substituents like 4-chlorophenyl or 4-hydroxyphenyl . Compounds with trimethoxyphenyl groups (e.g., (E)-1-(4-Fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) exhibit altered electronic profiles and solubility due to methoxy’s electron-donating nature .

Crystallographic and Computational Insights :

- Crystal structures of analogs like (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .

- Density functional theory (DFT) studies on 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlight the influence of halogen substituents on hyperpolarizability and HOMO-LUMO gaps, suggesting similar electronic behavior in the target compound .

Biological Activity

3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C19H13FO

- Molecular Weight : 276.3 g/mol

- CAS Number : Not specified but identified as CB2243757 in chemical databases .

Biological Activities

Chalcones, including this compound, have been extensively studied for their biological activities:

1. Antimicrobial Activity

Chalcones exhibit notable antimicrobial properties. Research indicates that they can inhibit the growth of various bacterial strains. In one study, derivatives of chalcones showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The compound demonstrated synergistic effects with traditional antibiotics like ciprofloxacin, enhancing their efficacy.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.22 - 0.25 | S. aureus, S. epidermidis |

2. Anticancer Properties

The anticancer potential of chalcones has been well-documented. Studies have shown that this compound can induce apoptosis in cancer cell lines such as chronic lymphocytic leukemia (CLL). The IC50 values for this compound were reported to be in the range of 0.17–2.69 µM for different CLL cell lines, indicating potent cytotoxicity . The mechanism involves the generation of reactive oxygen species (ROS), leading to increased apoptosis.

| Cell Line | IC50 (µM) | Apoptosis (%) |

|---|---|---|

| HG-3 | 0.17 - 0.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

3. Anti-inflammatory Effects

Chalcones have also demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for some derivatives against COX-1 and COX-2 range from approximately 19 to 42 μM . This suggests that compounds like this compound could serve as potential anti-inflammatory agents.

| Compound | COX Enzyme | IC50 (μM) |

|---|---|---|

| Chalcone Derivative | COX-1 | 19 - 28 |

| Chalcone Derivative | COX-2 | 23 - 42 |

The biological activities of chalcones are attributed to their ability to interact with various molecular targets:

- Antimicrobial Action : Chalcones disrupt bacterial cell membranes and inhibit biofilm formation, which is crucial for bacterial virulence.

- Anticancer Mechanism : The induction of ROS leads to oxidative stress in cancer cells, triggering apoptotic pathways.

- Anti-inflammatory Pathways : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

Several studies have highlighted the efficacy of chalcones in preclinical settings:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several chalcone derivatives, including our compound, showing significant inhibition against common pathogens.

- Cancer Cell Line Evaluation : In a comparative analysis of various chalcones against CLL cell lines, the tested compound exhibited superior apoptotic activity compared to other derivatives.

- Inflammation Model Testing : In vivo models demonstrated that administration of chalcone derivatives significantly reduced inflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-1-(2-naphthyl)prop-2-en-1-one, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : The most common synthesis involves Claisen-Schmidt condensation. For example, 2-naphthylacetophenone derivatives are reacted with 4-fluorobenzaldehyde in ethanol under basic conditions (e.g., KOH/NaOH) at 0–50°C for 2–3 hours. Reaction progress is monitored via TLC, and purity is confirmed by recrystallization using ethanol or methanol . Optimization includes adjusting molar ratios of reactants (typically 1:1 to 1:1.2), solvent polarity, and temperature gradients to enhance yield (reported 60–85%).

Q. What spectroscopic techniques are critical for characterizing the molecular structure and confirming stereochemistry (E/Z isomerism)?

- Methodological Answer :

- 1H/13C NMR : Key signals include the α,β-unsaturated ketone protons (δ 6.8–8.0 ppm for vinyl protons) and fluorine-induced deshielding in aromatic regions .

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1650–1680 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and bond angles (e.g., C=C bond length ~1.32–1.35 Å). Data-to-parameter ratios >15:1 and R-factors <0.06 ensure reliability .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

- Methodological Answer : SCXRD data collected at 295 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL for small-molecule structures. Key steps include:

- Data Integration : Use SAINT or APEX3.

- Structure Solution : Employ direct methods (SHELXS) or charge flipping.

- Refinement : Apply anisotropic displacement parameters and validate via Mercury CSD for visualization of intermolecular interactions (e.g., C–H···π, π-π stacking) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict nonlinear optical (NLO) properties, and what experimental validations are required?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute hyperpolarizability (β) and dipole moments. For example, chalcone derivatives with fluorophenyl/naphthyl groups show β values >10× urea due to charge transfer between electron-rich naphthyl and electron-withdrawing fluorophenyl groups .

- Experimental Validation : Use the Kurtz-Perry powder method to measure second-harmonic generation (SHG) efficiency. Compare with Z-scan techniques for nonlinear refractive index (n₂) .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond angles or polymorphism?

- Methodological Answer :

- Twinning Analysis : Use PLATON to detect twinning and refine using TWINLAW in SHELXL .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts <2.6 Å contribute to 8–12% of crystal packing) to explain deviations in dihedral angles (e.g., fluorophenyl vs. naphthyl planes: 7–56°) .

- Polymorphism Screening : Vapor diffusion or slurry methods in different solvents (e.g., DCM/hexane) to isolate polymorphs .

Q. How do substituent effects (e.g., fluorine position, naphthyl vs. phenyl) influence antimicrobial activity, and how is structure-activity relationship (SAR) modeled?

- Methodological Answer :

- SAR Modeling : Synthesize analogs (e.g., 4-fluoro vs. 2,6-difluoro) and test against Gram-positive bacteria (MIC: 8–64 µg/mL). Use CoMFA/CoMSIA to correlate logP (calculated ~3.5) and electronegativity with activity .

- Docking Studies : Dock into E. coli DNA gyrase (PDB: 1KZN) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with Thr165 (binding energy: −8.2 kcal/mol) .

Q. What experimental and computational approaches are used to analyze intermolecular interactions in crystal packing?

- Methodological Answer :

- Mercury CSD : Generate packing diagrams and quantify interaction motifs (e.g., offset π-π stacking: centroid distances ~3.8 Å) .

- Hirshfeld Surface Analysis : Map dₙᵒʳₘ surfaces to identify dominant contacts (e.g., H···H: 50–60%; C···H: 20–30%) .

- Energy Frameworks (CrystalExplorer) : Compare dispersion vs. electrostatic contributions to lattice energy (e.g., dispersion dominates in fluorinated chalcones) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.